molecular formula C12H14F2O2 B14063838 1-(4-(Difluoromethyl)-2-ethoxyphenyl)propan-1-one

1-(4-(Difluoromethyl)-2-ethoxyphenyl)propan-1-one

Cat. No.: B14063838
M. Wt: 228.23 g/mol
InChI Key: HIOZCWMOIOBMAO-UHFFFAOYSA-N
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Description

1-(4-(Difluoromethyl)-2-ethoxyphenyl)propan-1-one is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of a difluoromethyl group and an ethoxy group attached to a phenyl ring, which is further connected to a propanone moiety. The unique structural features of this compound make it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Difluoromethyl)-2-ethoxyphenyl)propan-1-one typically involves the condensation of 4-(difluoromethyl)-2-ethoxybenzaldehyde with a suitable ketone precursor under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, and the reaction mixture is refluxed in an appropriate solvent like ethanol or methanol .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled temperature and pressure conditions. The use of automated systems ensures consistent product quality and high yield. The final product is typically purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Difluoromethyl)-2-ethoxyphenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

1-(4-(Difluoromethyl)-2-ethoxyphenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-(Difluoromethyl)-2-ethoxyphenyl)propan-1-one involves its interaction with specific molecular targets within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The difluoromethyl and ethoxy groups play a crucial role in enhancing the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-(Difluoromethoxy)-4-(difluoromethyl)phenyl)propan-1-one
  • 1-(4-chlorophenyl)-2-(1-pyrrolidinyl)-pentan-1-one
  • 1-(4-methylphenyl)-2-(dimethylamino)-propan-1-one

Uniqueness

1-(4-(Difluoromethyl)-2-ethoxyphenyl)propan-1-one stands out due to the presence of both difluoromethyl and ethoxy groups, which impart unique chemical and biological properties.

Properties

Molecular Formula

C12H14F2O2

Molecular Weight

228.23 g/mol

IUPAC Name

1-[4-(difluoromethyl)-2-ethoxyphenyl]propan-1-one

InChI

InChI=1S/C12H14F2O2/c1-3-10(15)9-6-5-8(12(13)14)7-11(9)16-4-2/h5-7,12H,3-4H2,1-2H3

InChI Key

HIOZCWMOIOBMAO-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)C(F)F)OCC

Origin of Product

United States

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